molecular formula C13H8BrN3O2 B1473586 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid CAS No. 1084953-10-5

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Numéro de catalogue: B1473586
Numéro CAS: 1084953-10-5
Poids moléculaire: 318.12 g/mol
Clé InChI: WPNMZXHYZLATER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is a brominated heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted at the 3-position with bromine and at the 6-position with a benzoic acid moiety. The benzoic acid group introduces ionizable carboxylic acid functionality, which may enhance solubility in polar solvents and enable interactions with biological targets through hydrogen bonding or salt-bridge formation.

Propriétés

IUPAC Name

4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNMZXHYZLATER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in drug development.

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It has been identified as an inhibitor of MAP kinase interacting kinases (MNKs), which play a crucial role in the regulation of protein synthesis and cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound's effectiveness is often assessed by determining the half-maximal inhibitory concentration (IC50) values.

IC50 Values

The following table summarizes the IC50 values of this compound against selected cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)4.8
MDA-MB-231 (Breast Cancer)3.9
HepG2 (Liver Cancer)6.1

These values indicate that the compound exhibits significant antiproliferative activity, particularly against breast and lung cancer cell lines.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Study on MDA-MB-231 Cells : In a study assessing apoptosis induction, treatment with this compound resulted in increased caspase-3 activity, indicating activation of apoptotic pathways at concentrations as low as 1 µM .
  • In Vivo Efficacy : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo[1,2-b]pyridazine moiety can enhance or diminish biological activity. For instance:

  • Substituents at the 3-position of the imidazole ring have been shown to improve binding affinity to MNK kinases.
  • The presence of electron-withdrawing groups increases the compound's potency by stabilizing its active conformation.

Applications De Recherche Scientifique

Inhibition of Adaptor Associated Kinase 1 (AAK1)

One of the primary applications of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is its ability to inhibit AAK1, a serine/threonine kinase involved in endocytosis processes critical for synaptic vesicle recycling. The inhibition of AAK1 has been linked to therapeutic benefits in various neurological disorders. Research indicates that AAK1 plays a role in diseases such as Alzheimer's disease, Parkinson's disease, and bipolar disorder .

Mechanism of Action:

  • AAK1 is involved in clathrin-mediated endocytosis, which is essential for neurotransmitter release and receptor recycling.
  • Inhibiting AAK1 can reduce pain responses and improve synaptic function, making it a target for pain management and neuroprotection .

Case Studies:

  • Studies utilizing AAK1 knockout mice have shown that these animals exhibit reduced pain sensitivity, suggesting that AAK1 inhibitors could be developed into pain relief medications .

Pharmaceutical Formulations

The compound has been explored for its pharmacological properties beyond just kinase inhibition. Its chemical structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions related to dysfunctional kinase activity.

Potential Drug Development:

  • The compound's IC50 values indicate potent inhibition of AAK1 activity, making it suitable for further development into therapeutic agents for neurological disorders .

Cosmetic Applications

Emerging research also suggests potential applications in cosmetic formulations. The compound's properties may enhance skin penetration or act as an active ingredient in formulations aimed at improving skin health.

Formulation Properties:

  • The compound can be incorporated into topical formulations where its active properties might help in skin rejuvenation or anti-aging products.
  • Cosmetic formulations often require ingredients that can penetrate the skin barrier effectively; thus, compounds like this compound may be beneficial due to their molecular structure and interaction with skin cells .

Summary Table of Applications

Application Area Details
Pharmacology Inhibition of AAK1; potential treatment for neurological disorders (Alzheimer's, Parkinson's, bipolar disorder)
Mechanism Modulates endocytosis; affects neurotransmitter release and synaptic function
Cosmetics Potential use in topical formulations for skin rejuvenation; enhances skin penetration
Research Findings Demonstrated efficacy in reducing pain response in animal models; ongoing studies into broader therapeutic uses

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The imidazo[1,2-b]pyridazine scaffold is a versatile pharmacophore in medicinal chemistry. Below is a detailed comparison of 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 6-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Benzoic acid -COOH (carboxylic acid) ~325–385 (estimated) Potential kinase inhibitor; enhanced solubility at high pH Inferred
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (S1) Morpholine Tertiary amine, ether 283.12 Solubility in polar solvents; TAK1 kinase inhibition
YPC-21440 (from Yakult Honsha) 4-Methylpiperazine-phenyl Piperazine, methyl group ~500–600 (estimated) Pan-Pim kinase inhibitor; used in oncology research
YPC-21817 MsOH 4-Ethylpiperazine-3-fluorophenyl Piperazine, fluorine, mesylate ~600–700 (estimated) Improved bioavailability; preclinical antitumor activity
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)-N-(tert-butyl) tert-Butyl amine Bulky alkyl group 381.3 Enhanced membrane permeability; kinase inhibition

Key Observations

Substituent Effects on Solubility :

  • The benzoic acid group in the target compound confers pH-dependent solubility, contrasting with morpholine (S1) or piperazine derivatives (YPC series), which rely on tertiary amines for solubility in DMSO or glucose solutions .
  • Bulky substituents like tert-butyl (as in ) may improve lipophilicity and cell membrane penetration but reduce aqueous solubility .

Biological Activity :

  • Bromine at the 3-position is critical for electrophilic interactions in kinase inhibition. For example, S1 (morpholine derivative) exhibits TAK1 kinase inhibitory activity, while YPC-21440 targets Pim kinases .
  • The carboxylic acid group in the target compound could enable covalent binding or salt-bridge formation with lysine/arginine residues in kinase ATP-binding pockets, a feature absent in morpholine or piperazine analogs.

Synthetic Utility :

  • Brominated imidazo[1,2-b]pyridazines (e.g., S1) are often intermediates for Suzuki-Miyaura cross-coupling reactions, enabling further derivatization . The benzoic acid moiety may serve as a handle for bioconjugation or prodrug design.

Research Findings and Hypotheses

  • Kinase Inhibition : Compounds like YPC-21440 (IC₅₀ < 100 nM for Pim-1 kinase) suggest that brominated imidazo[1,2-b]pyridazines are potent kinase inhibitors. The target compound’s benzoic acid group may shift selectivity toward kinases with polar binding pockets (e.g., MAP kinases) .
  • Pharmacokinetics : Piperazine derivatives (YPC-21817 MsOH) show enhanced bioavailability due to mesylate salt formation. The carboxylic acid group in the target compound may necessitate formulation as a sodium salt for oral administration .
  • The benzoic acid group could further reduce toxicity by improving target specificity .

Méthodes De Préparation

Construction of the Imidazo[1,2-b]pyridazine Core

  • The imidazo[1,2-b]pyridazine nucleus can be synthesized by condensation of hydrazine derivatives with appropriately substituted pyridazine precursors. For example, 6-hydrazinoimidazo[4,3-b]pyridazine derivatives have been prepared by reacting hydrazines with pyridazine-containing substrates, yielding intermediates suitable for further functionalization.

  • Typical conditions involve refluxing in solvents such as ethanol or ethyl acetate, sometimes with acid catalysis to promote cyclization. Yields reported for similar imidazo-fused heterocycles range from 60% to 80% with melting points around 220–225 °C, indicating good purity and crystallinity.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield / Notes
1 Hydrazine derivative + pyridazine precursor, reflux in ethanol or EtOAc Cyclization to form imidazo[1,2-b]pyridazine core 60–80%, mp 221–225 °C
2 Bromination with electrophilic bromine source, 80 °C, 3 h Introduction of bromine at 3-position Purified by silica gel chromatography, mp 224–225 °C
3 Suzuki coupling: 4-bromopyridine hydrochloride + 4-carboxyphenylboronic acid, Pd(PPh3)4 catalyst, Na2CO3, toluene, 80 °C, 10 h Formation of biaryl linkage to benzoic acid Efficient, isolated as white solid
4 Treatment with thionyl chloride, reflux 80 °C Activation of carboxylic acid for further reactions Yellow solid obtained, ready for next step

Analytical and Purification Notes

  • Purification is commonly achieved via silica gel chromatography using dichloromethane/acetone or dichloromethane/methanol mixtures as eluents.

  • Melting points of purified compounds generally range from 220 to 225 °C, indicating crystalline purity.

  • Characterization data typically include ^1H NMR (DMSO-d6), showing aromatic multiplets between 7.5 and 9.1 ppm, and LCMS confirming molecular ions consistent with the bromo-substituted imidazo[1,2-b]pyridazine-benzoic acid structure.

Summary of Key Reaction Parameters

Parameter Typical Range/Value Comments
Catalyst Tetrakis(triphenylphosphine)palladium(0) Standard Pd(0) catalyst for Suzuki coupling
Base Sodium carbonate Common base for cross-coupling
Solvent Toluene, acetone/water mixtures Solvent choice depends on step
Temperature 80 °C Optimal for coupling and bromination
Reaction Time 3–16 hours Varies by step, longer for cyclization and coupling
Purification Silica gel chromatography Essential for isolating pure product

Research Findings and Considerations

  • The preparation of this compound relies on well-established heterocyclic synthesis and palladium-catalyzed cross-coupling methodologies, which provide good yields and high purity.

  • The choice of reaction conditions such as temperature, catalyst loading, and solvent system is critical to optimize yield and minimize side reactions.

  • Bromination at the 3-position is a key functionalization step enabling subsequent coupling, and must be carefully controlled to avoid polybromination or degradation.

  • The overall synthetic route is modular and allows for variation in substituents on both the imidazo[1,2-b]pyridazine and benzoic acid components, facilitating the synthesis of analogues for pharmaceutical or material science applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid?

  • Methodology : The compound can be synthesized via multi-step functionalization of imidazo[1,2-b]pyridazine scaffolds. For example, 3-bromoimidazo[1,2-b]pyridazine intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine) are aminated at the C-6 position using nucleophilic substitution or Buchwald-Hartwig amination. Subsequent Suzuki-Miyaura coupling with benzoic acid derivatives introduces the benzoic acid moiety .
  • Critical Parameters : Reaction temperature (80–120°C), palladium catalysts (e.g., Pd(OAc)₂), and ligand selection (e.g., Xantphos) significantly influence yield.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Techniques :

  • HRMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₀N₄SBr requires [M+H]⁺ = 308.9810; observed 308.9791 ).
  • NMR/IR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 6.7–8.2 ppm). IR spectra identify functional groups (e.g., NH stretch at 3244 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What solvents and conditions are optimal for handling this compound in reactions?

  • Solubility : Limited solubility in polar solvents (e.g., water, methanol) necessitates use of DMF, DMSO, or THF. Co-solvent systems (e.g., H₂O:EtOH) improve reactivity in aqueous Suzuki couplings .
  • Stability : Store under inert gas (N₂/Ar) at −20°C to prevent bromine displacement or hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during C-6 amination?

  • Case Study : Substituting 3-bromoimidazo[1,2-b]pyridazine with furan-2-ylmethylamine yields 97% product, while bulkier amines (e.g., cyclohexylamine) reduce yields to <50% .
  • Strategies :

  • Steric Effects : Use smaller amines or increase reaction time (24–48 hrs).
  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) to enhance electron-deficient substrate compatibility .

Q. What mechanistic insights explain the bromo group’s role in cross-coupling reactions?

  • Electronic Influence : The 3-bromo substituent acts as a directing group, polarizing the imidazo[1,2-b]pyridazine ring and facilitating electrophilic aromatic substitution. Kinetic studies reveal faster amination at C-6 compared to C-2 due to bromine’s inductive effect .
  • Leaving Group Potential : Bromine can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Example : X-ray diffraction of analogous bromo compounds (e.g., 4-bromobenzoic acid co-crystals) reveals planar aromatic systems and hydrogen-bonding motifs (e.g., O–H···N interactions) .
  • Protocol : Grow single crystals via slow evaporation in DCM/hexane. Refinement software (e.g., SHELX) resolves disorder in bromine positions .

Q. What strategies mitigate low solubility in biological assays?

  • Derivatization : Convert the benzoic acid moiety to methyl ester or amide derivatives for enhanced lipid solubility.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary with substituted boronic acids?

  • Observed Data : Electron-rich boronic acids (e.g., 4-methoxyphenyl) yield >80%, while electron-poor analogs (e.g., 4-nitro) yield <30% .
  • Resolution : Adjust base strength (e.g., K₃PO₄ instead of Na₂CO₃) and increase catalyst loading (5 mol% Pd) for electron-deficient partners.

Experimental Design Considerations

Q. How to design kinetic studies for bromine displacement reactions?

  • Protocol :

Monitor reaction progress via 1H^1H NMR at intervals (0, 1, 3, 6 hrs).

Fit data to a second-order rate equation to determine kobsk_{\text{obs}}.

Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.